molecular formula C5H9Na2O7P B13412579 disodium;(2R,3S)-4-oxo-1-phosphonooxypentane-2,3-diolate

disodium;(2R,3S)-4-oxo-1-phosphonooxypentane-2,3-diolate

Cat. No.: B13412579
M. Wt: 258.07 g/mol
InChI Key: TZEHRPZLOHKDSZ-ALUAXPQUSA-N
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Chemical Reactions Analysis

Types of Reactions

Fosfomycin disodium undergoes several types of chemical reactions, including:

    Oxidation: Fosfomycin can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert fosfomycin into different reduced forms.

    Substitution: Fosfomycin can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of fosfomycin can produce different oxidized derivatives, while reduction can yield reduced forms of fosfomycin .

Scientific Research Applications

Fosfomycin disodium has a wide range of scientific research applications, including:

Mechanism of Action

Fosfomycin disodium exerts its effects by inhibiting the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), which is essential for bacterial cell wall synthesis. By blocking this enzyme, fosfomycin prevents the formation of N-acetylmuramic acid, a critical component of the peptidoglycan layer in bacterial cell walls . This leads to the disruption of cell wall synthesis and ultimately bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fosfomycin disodium is unique due to its broad-spectrum activity against both gram-positive and gram-negative bacteria, including multidrug-resistant strains. Its unique mechanism of action, involving the inhibition of MurA, sets it apart from other antibiotics .

Properties

Molecular Formula

C5H9Na2O7P

Molecular Weight

258.07 g/mol

IUPAC Name

disodium;(2R,3S)-4-oxo-1-phosphonooxypentane-2,3-diolate

InChI

InChI=1S/C5H9O7P.2Na/c1-3(6)5(8)4(7)2-12-13(9,10)11;;/h4-5H,2H2,1H3,(H2,9,10,11);;/q-2;2*+1/t4-,5-;;/m1../s1

InChI Key

TZEHRPZLOHKDSZ-ALUAXPQUSA-N

Isomeric SMILES

CC(=O)[C@H]([C@@H](COP(=O)(O)O)[O-])[O-].[Na+].[Na+]

Canonical SMILES

CC(=O)C(C(COP(=O)(O)O)[O-])[O-].[Na+].[Na+]

Origin of Product

United States

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